molecular formula C10H11N5O B12917896 5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-56-9

5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12917896
CAS No.: 77961-56-9
M. Wt: 217.23 g/mol
InChI Key: BLYORHXETXXOPU-UHFFFAOYSA-N
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Description

5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with 4-aminomethylpyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminomethylpyridine displaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-cancer agent.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(pyridin-4-yl)pyrimidine: Similar structure but lacks the additional amino group.

    4-Amino-2-(pyridin-4-yl)pyrimidine: Similar structure but with different positioning of the amino group.

Uniqueness

5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both amino and pyridin-4-ylmethyl groups, which provide it with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a pharmaceutical agent make it a compound of significant interest.

Properties

CAS No.

77961-56-9

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-1-3-12-4-2-7/h1-4,6H,5,11H2,(H2,13,14,15,16)

InChI Key

BLYORHXETXXOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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